

# Assessing the Clinical Relevance of NSI-189's Neurogenic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

NSI-189, an investigational neurogenic compound, has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions by promoting the growth of new neurons in the hippocampus. This guide provides a comprehensive comparison of NSI-189 with other neurogenic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to objectively assess its clinical relevance.

## **Executive Summary**

NSI-189 is a novel, orally active small molecule that has demonstrated pro-neurogenic and antidepressant-like effects in preclinical models and early-stage clinical trials.[1][2] Unlike traditional antidepressants that primarily modulate monoamine neurotransmitter systems, NSI-189's putative mechanism of action is centered on stimulating neurogenesis, particularly in the hippocampus.[2][3] This unique approach offers a potential new avenue for treating depression and cognitive deficits. However, its clinical efficacy, particularly in later-phase trials, has yielded mixed results, necessitating a thorough evaluation of its neurogenic properties in the context of other therapeutic strategies.

## Mechanism of Action: A Neurogenic Hypothesis

The foundational hypothesis for NSI-189's therapeutic potential lies in its ability to stimulate the birth of new neurons (neurogenesis) and enhance synaptic plasticity in the hippocampus, a

### Validation & Comparative





brain region crucial for learning, memory, and mood regulation.[4] Preclinical studies suggest that NSI-189 increases the volume of the hippocampus and promotes the growth of new neurons.[3]

While the precise molecular target of NSI-189 has not been definitively established, recent patent filings suggest it may act as an agonist of the orphan nuclear receptor TLX (tailless receptor).[5][6] TLX is a key regulator of neural stem cell self-renewal and proliferation in the neurogenic niches of the adult brain, including the subgranular zone of the hippocampus.[5][6] Activation of TLX by NSI-189 could initiate a signaling cascade leading to increased neurogenesis.

Furthermore, studies have shown that NSI-189 can upregulate the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[1][7] BDNF is a well-known modulator of synaptic plasticity and neurogenesis.

// Nodes NSI189 [label="NSI-189", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLX [label="TLX Receptor\n(Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#574", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF\_SCF [label="BDNF & SCF\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NeuralStemCells [label="Neural Stem Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#4285F4", fontcolor="#FFFFFF"]; Neurons [label="Increased\nHippocampal Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SynapticPlasticity [label="Enhanced\nSynaptic Plasticity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntidepressantEffects [label="Antidepressant & Pro-cognitive\nEffects", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NSI189 -> TLX [label="Binds to"]; TLX -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription [label="Initiates"]; GeneTranscription -> BDNF\_SCF [label="Leads to"]; BDNF\_SCF -> NeuralStemCells [label="Stimulates"]; NeuralStemCells -> Proliferation; NeuralStemCells -> Differentiation; Proliferation -> NewNeurons; Differentiation -> NewNeurons; NewNeurons -> HippocampalVolume; NewNeurons -> SynapticPlasticity;



HippocampalVolume -> AntidepressantEffects; SynapticPlasticity -> AntidepressantEffects; } .dot

Caption: Proposed signaling pathway of NSI-189.

### **Preclinical Evidence for Neurogenesis**

Animal studies have provided the primary evidence for NSI-189's neurogenic effects. In a rat model of ischemic stroke, NSI-189 treatment led to a significant increase in the expression of Ki67, a marker of cell proliferation, and MAP2, a neuronal marker, in the hippocampus.[7] This suggests that NSI-189 promotes both the birth of new cells and their differentiation into neurons. The same study also demonstrated an upregulation of BDNF and SCF in cell cultures treated with NSI-189.[7] While a study in irradiated rats showed that NSI-189 improved cognitive performance and neurogenesis, it did not find a significant change in hippocampal volume at the time point measured.[8]

| Preclinical Study (Rodent<br>Models)   | Key Findings                                                      | Quantitative Data                                              |
|----------------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------|
| Ischemic Stroke Model[7]               | Increased cell proliferation and neurogenesis in the hippocampus. | Significant increase in Ki67 and MAP2 expression (p's < 0.05). |
| Upregulation of neurogenic factors.    | Increased BDNF and SCF in vitro.                                  |                                                                |
| Irradiation-Induced Brain<br>Injury[8] | Improved cognitive performance and neurogenesis.                  | No significant change in hippocampal volume.                   |

# Clinical Trials: Efficacy in Major Depressive Disorder

NSI-189 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of MDD.

Phase 1b Study: This early study in 24 patients with MDD showed that NSI-189 was well-tolerated and demonstrated promising antidepressant and pro-cognitive effects.[3]



| Phase 1b Clinical Trial<br>Outcome Measures             | NSI-189 vs. Placebo                               | Effect Size (Cohen's d) |
|---------------------------------------------------------|---------------------------------------------------|-------------------------|
| Symptoms of Depression Questionnaire (SDQ)              | Statistically significant improvement (p=0.02)[9] | 0.90[9]                 |
| Montgomery-Åsberg Depression Rating Scale (MADRS)       | Trend towards improvement                         | 0.95                    |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Statistically significant improvement (p=0.01)[9] | 0.94[9]                 |
| Clinical Global Impressions -<br>Improvement (CGI-I)    | Trend towards improvement                         | 0.57                    |

Phase 2 Study: A larger Phase 2 trial involving 220 patients with MDD yielded more complex results. The primary endpoint, a reduction in the MADRS score, was not met for either the 40 mg or 80 mg daily doses of NSI-189 compared to placebo.[10] However, the 40 mg dose did show statistically significant improvements on several self-reported secondary measures of depression and on some objective cognitive tests.[10][11][12] A post-hoc analysis suggested that NSI-189 may be more effective in patients with moderate depression.[13]



| Phase 2 Clinical Trial Outcome Measures (40mg Dose)     | NSI-189 vs. Placebo                                                | Key Statistics                                                |
|---------------------------------------------------------|--------------------------------------------------------------------|---------------------------------------------------------------|
| Montgomery-Åsberg Depression Rating Scale (MADRS)       | Not statistically significant[10]                                  | Pooled mean difference -1.8 (p=0.22)[10]                      |
| Symptoms of Depression Questionnaire (SDQ)              | Statistically significant improvement[10]                          | Pooled mean difference -8.2 (p=0.04)[10]                      |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Statistically significant improvement[10]                          | Pooled mean difference -1.9 (p=0.03)[10]                      |
| CogScreen (Cognitive Assessment)                        | Statistically significant improvement on some subtests[10][11][12] | p-values between 0.002 and 0.048 for significant measures[10] |

### **Comparison with Other Neurogenic Compounds**

To assess the clinical relevance of NSI-189's neurogenic properties, it is essential to compare it with other compounds known to modulate neurogenesis, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and ketamine.

Selective Serotonin Reuptake Inhibitors (SSRIs): Chronic treatment with SSRIs, such as fluoxetine, has been shown to increase hippocampal neurogenesis in rodents.[14][15][16][17] Studies have demonstrated that fluoxetine can increase the number of new neurons by 40-60%.[14][16] The mechanism is thought to be mediated, at least in part, by the activation of the glucocorticoid receptor.[18]



| Compound          | Preclinical Neurogenic Effect<br>(Rodent Models)                                                                  | Mechanism                                                              |
|-------------------|-------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| NSI-189           | Increased Ki67 and MAP2 expression.[7]                                                                            | TLX agonism, BDNF/SCF upregulation.[5][6][7]                           |
| Fluoxetine (SSRI) | 40-60% increase in BrdU-<br>labeled cells in the dentate<br>gyrus.[14][16]                                        | Serotonin reuptake inhibition, Glucocorticoid receptor activation.[18] |
| Ketamine          | Variable effects; some studies<br>show increased neurogenesis,<br>others show a decrease.[19]<br>[20][21][22][23] | NMDA receptor antagonism, mTOR pathway activation.                     |

Ketamine: The rapid-acting antidepressant ketamine has also been investigated for its effects on neurogenesis, with mixed results. Some studies suggest that ketamine can increase the proliferation and maturation of new neurons, while others have reported a decrease or no significant effect, depending on the experimental conditions.[19][20][21][22][23] Ketamine's primary mechanism of action is believed to be through NMDA receptor antagonism and subsequent activation of the mTOR signaling pathway.

# **Experimental Protocols Assessment of Neurogenesis in Rodents**

A common method to assess neurogenesis in vivo involves the administration of the thymidine analog bromodeoxyuridine (BrdU), which is incorporated into the DNA of dividing cells. Subsequent immunohistochemical staining allows for the identification and quantification of these newly generated cells.

// Nodes Start [label="Start:\nAnimal Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DrugAdmin [label="Drug Administration\n(e.g., NSI-189, Fluoxetine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BrdU\_Injection [label="BrdU Injection\n(Labels dividing cells)", fillcolor="#FBBC05", fontcolor="#202124"]; Perfusion [label="Tissue Collection:\nTranscardial Perfusion & Brain Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sectioning [label="Brain Sectioning\n(Vibratome or Cryostat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Staining [label="Immunohistochemistry",

### Validation & Comparative





fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibodies:\n- anti-BrdU (proliferation)\n- anti-Doublecortin (immature neurons)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; SecondaryAb [label="Fluorescent Secondary Antibodies", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Imaging [label="Microscopy:\nConfocal Imaging", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Cell Quantification\n(Stereology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> DrugAdmin; DrugAdmin -> BrdU\_Injection; BrdU\_Injection -> Perfusion [label="Wait for desired time"]; Perfusion -> Sectioning; Sectioning -> Staining; Staining -> PrimaryAb [style=dotted, arrowhead=none]; Staining -> SecondaryAb [style=dotted, arrowhead=none]; Staining -> Imaging; Imaging -> Quantification; Quantification -> Analysis; } .dot

Caption: Experimental workflow for assessing neurogenesis.

BrdU Labeling and Immunohistochemistry Protocol:

- BrdU Administration: Dissolve BrdU in sterile 0.9% saline. Administer to rodents via
  intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg. The timing and frequency of
  injections depend on the experimental design (e.g., a single injection to label cells
  proliferating at a specific time, or multiple injections over several days to label a larger cohort
  of new cells).
- Tissue Preparation: At a predetermined time after BrdU injection, euthanize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
- Sectioning: Cryoprotect the brain in a sucrose solution and section coronally at 40-50 μm using a cryostat or vibratome.
- Immunohistochemistry:
  - DNA Denaturation: To expose the BrdU epitope, incubate free-floating sections in 2N HCl at 37°C, followed by neutralization in a borate buffer.



- Blocking: Block non-specific antibody binding with a solution containing normal serum and a detergent like Triton X-100.
- Primary Antibody Incubation: Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C. For co-labeling, include antibodies against neuronal markers such as Doublecortin (DCX) for immature neurons (e.g., goat anti-DCX) or NeuN for mature neurons.[24]
- Secondary Antibody Incubation: After washing, incubate sections with fluorescentlylabeled secondary antibodies that correspond to the species of the primary antibodies.
- Imaging and Quantification: Mount the sections on slides and visualize using a confocal microscope. Quantify the number of BrdU-positive and double-labeled cells in the dentate gyrus using stereological methods.

### Conclusion

NSI-189 represents a departure from conventional antidepressant drug development, with a mechanism of action that directly targets the brain's capacity for self-repair through neurogenesis. Preclinical studies provide a strong rationale for its neurogenic properties, and early clinical trials showed promising signals for both antidepressant and pro-cognitive effects. However, the failure to meet the primary endpoint in a larger Phase 2 trial highlights the challenges in translating these preclinical findings into robust clinical efficacy.

Compared to SSRIs, which have a more established, albeit modest, effect on neurogenesis, NSI-189's potential for more direct and potent stimulation of this process remains an area of active investigation. The variable effects of ketamine on neurogenesis suggest that this may not be its primary antidepressant mechanism, or that its effects are more complex and context-dependent.

For researchers and drug developers, the story of NSI-189 underscores the importance of a multi-faceted approach to assessing the clinical relevance of neurogenic compounds. While the stimulation of neurogenesis is a promising therapeutic strategy, it is crucial to establish a clear link between the magnitude of the neurogenic effect and clinically meaningful improvements in symptoms. Future research should focus on elucidating the precise molecular mechanisms of compounds like NSI-189 and identifying patient populations that are most likely to benefit from a neurogenesis-targeted therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amdiglurax Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]
- 10. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting BioSpace [biospace.com]
- 12. reddit.com [reddit.com]
- 13. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]



- 15. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus -PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chronic Fluoxetine Stimulates Maturation and Synaptic Plasticity of Adult-Born Hippocampal Granule Cells PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of ketamine on neurogenesis, extracellular matrix homeostasis and proliferation in hypoxia-exposed HT22 murine hippocampal neurons PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ketamine modulates hippocampal neurogenesis and pro-inflammatory cytokines but not stressor induced neurochemical changes PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. smarttots.org [smarttots.org]
- 22. New Hippocampal Neurons Mature Rapidly in Response to Ketamine But Are Not Required for Its Acute Antidepressant Effects on Neophagia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ketamine alters hippocampal cell proliferation and improves learning in mice after traumatic brain injury PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of doublecortin as a marker to analyse the absolute number and dendritic growth of newly generated neurons in the adult dentate gyrus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Clinical Relevance of NSI-189's Neurogenic Properties: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801168#assessing-the-clinical-relevance-of-nsi-189-s-neurogenic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com